Topological Polar Surface Area (TPSA): Lower Polarity Than [3,2‑c] and [2,3‑b] Isomers
The target compound’s TPSA is 77.98 Ų, while the alternative regioisomers 1H-pyrrolo[3,2‑c]pyridine-1-sulfonamide and 1H-pyrrolo[2,3‑b]pyridine-1-sulfonamide each register 86.4 Ų, as computed by standard algorithms [1][2]. The ~9 % lower polar surface area of the [2,3‑c] isomer may favor membrane permeability in cellular assays, a factor that cannot be achieved with the other isomers.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 77.98 Ų |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide: 86.4 Ų; 1H-Pyrrolo[2,3-b]pyridine-1-sulfonamide: 86.4 Ų |
| Quantified Difference | −8.42 Ų (9.7 % lower than each comparator) |
| Conditions | Computed TPSA values; target value from vendor datasheet (Leyan), comparator values from PubChem (Cactvs 3.4.8.18) |
Why This Matters
A lower TPSA is often associated with improved passive membrane permeability, making the [2,3‑c] isomer preferable for intracellular target engagement when designing fragment‑based libraries.
- [1] PubChem Compound Summary for CID 155893661, 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide. National Center for Biotechnology Information. Accessed 2026-05-11. View Source
- [2] PubChem Compound Summary for CID 155894579, 1H-Pyrrolo[2,3-b]pyridine-1-sulfonamide. National Center for Biotechnology Information. Accessed 2026-05-11. View Source
